4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Overview
Description
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H9NO It is characterized by a fused pyridine and pyran ring system, with a methylene group at the 4-position of the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-3-(but-3-en-1-yloxy)pyridine as a starting material, which undergoes cyclization in the presence of a palladium catalyst to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydride to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methylene group allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and other biochemical processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these targets and modulating various biochemical pathways. This interaction is often mediated by the compound’s unique structure, which allows it to fit into specific binding pockets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog with a similar pyran ring but lacking the fused pyridine ring.
2H-Pyrano[3,2-c]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Uniqueness
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is unique due to its specific substitution at the 4-position of the pyran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocycles.
Properties
IUPAC Name |
4-methylidene-2,3-dihydropyrano[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-6-11-8-3-2-5-10-9(7)8/h2-3,5H,1,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEROXFSBJBJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCOC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621571 | |
Record name | 4-Methylidene-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-46-1 | |
Record name | 3,4-Dihydro-4-methylene-2H-pyrano[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405174-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylidene-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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